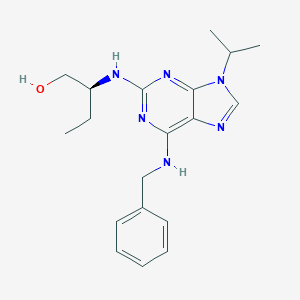

(S)-ROSCOVITINE

Übersicht

Beschreibung

(S)-Seliciclib, also known as R-roscovitine, is a small molecule cyclin-dependent kinase (CDK) inhibitor. It is a synthetic compound that has shown potential in the treatment of various cancers and other diseases by inhibiting the activity of CDKs, which are crucial for cell cycle regulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-Seliciclib is synthesized through a multi-step process involving the condensation of 2,6-diaminopurine with a ketone, followed by cyclization and subsequent functional group modifications. The key steps include:

Condensation Reaction: The initial step involves the condensation of 2,6-diaminopurine with a ketone under acidic conditions to form an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a base to form the core structure of (S)-Seliciclib.

Functional Group Modifications: The final steps involve various functional group modifications to introduce the desired substituents and achieve the final product.

Industrial Production Methods: The industrial production of (S)-Seliciclib follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Seliciclib undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

(S)-Roscovitine has been extensively studied for its anti-cancer properties. It has demonstrated efficacy against various cancer types through multiple mechanisms:

-

Inhibition of Tumor Growth : Roscovitine has shown significant tumor growth inhibition in several preclinical models:

- Colorectal Cancer : In xenograft models using LoVo human colorectal cancer cells, roscovitine reduced tumor growth by 45% when administered at 100 mg/kg .

- Uterine Carcinoma : A study indicated a 62% reduction in tumor size with a dosage of 500 mg/kg .

- Breast Cancer : In MDA-MB 231 xenografts, the combination of roscovitine and radiation resulted in a 73% growth inhibition compared to 54% with radiation alone .

- Synergistic Effects : Roscovitine has been shown to enhance the efficacy of other chemotherapeutic agents like doxorubicin and cisplatin, suggesting its potential as part of combination therapies .

Table 1: Summary of Roscovitine's Effects in Cancer Models

| Cancer Type | Dosage (mg/kg) | Tumor Reduction (%) | Study Reference |

|---|---|---|---|

| Colorectal (LoVo) | 100 | 45 | |

| Uterine (MESSA-DX5) | 500 | 62 | |

| Breast (MDA-MB 231) | 100 + Radiation | 73 | |

| Prostate (PC-3) | Variable | 35 |

Neuroprotective Applications

This compound is also being explored for its neuroprotective properties. It has been investigated in models of ischemia and neurodegeneration:

- Ischemic Injury : In rat models of ischemia-reperfusion injury, roscovitine demonstrated protective effects by modulating the neurovascular unit's response to ischemia .

- Retinal Degeneration : Studies have shown that roscovitine can reduce apoptosis in retinal photoreceptor cells and lower intraocular pressure in glaucoma models .

Table 2: Neuroprotective Effects of Roscovitine

Immune Modulation

Research indicates that this compound may have immunosuppressive effects, particularly on T cells:

- T Cell Activation : Roscovitine treatment has been shown to inhibit activated CD4+ T cells from entering the S phase of the cell cycle, reducing their viability and cytokine production. This suggests potential applications in autoimmune diseases .

Table 3: Effects on T Cell Activation

Clinical Trials and Future Directions

This compound is currently undergoing clinical trials for various cancers, including non-small-cell lung cancer and nasopharyngeal cancer. Its ability to synergize with other treatments positions it as a promising candidate for future therapeutic strategies .

Wirkmechanismus

(S)-Seliciclib exerts its effects by inhibiting the activity of CDKs, which are enzymes that play a crucial role in regulating the cell cycle. By binding to the ATP-binding site of CDKs, (S)-Seliciclib prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. The molecular targets of (S)-Seliciclib include CDK2, CDK7, and CDK9, which are involved in the regulation of the G1/S and G2/M phases of the cell cycle.

Vergleich Mit ähnlichen Verbindungen

Flavopiridol: Another CDK inhibitor with a broader spectrum of activity.

Palbociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.

Ribociclib: Similar to Palbociclib, it selectively inhibits CDK4/6 and is used in cancer therapy.

Uniqueness of (S)-Seliciclib: (S)-Seliciclib is unique in its ability to inhibit multiple CDKs, making it a versatile tool for studying cell cycle regulation and a promising candidate for cancer therapy. Its broad spectrum of activity distinguishes it from more selective CDK inhibitors like Palbociclib and Ribociclib.

Biologische Aktivität

(S)-Roscovitine, also known as CY-202 or Seliciclib, is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, CDK5, CDK7, and CDK9. This compound has garnered significant attention in cancer research and neurobiology due to its ability to modulate cell cycle progression and induce apoptosis in various cell types. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound functions primarily by competing with ATP for binding at the ATP-binding site of CDKs. This inhibition leads to:

- Cell Cycle Arrest : Roscovitine causes cell cycle arrest in multiple phases (G0, G1, S, G2/M) depending on the concentration and type of cells involved. The average IC50 value across various cancer cell lines is approximately 15 µM .

- Induction of Apoptosis : The compound triggers apoptotic pathways by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1 while upregulating pro-apoptotic factors like p53 .

Biological Activity in Cancer

This compound has demonstrated significant cytotoxic effects across a variety of cancer cell lines. Key findings include:

- Synergistic Effects : It has shown synergistic activity when combined with other chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel .

- Clinical Trials : Currently, this compound is undergoing evaluation in phase II clinical trials for its efficacy in treating non-small cell lung cancer and other malignancies .

Table 1: Summary of this compound's Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | G1 phase arrest |

| MCF-7 | 12 | Induces apoptosis |

| A549 | 15 | Synergistic with doxorubicin |

| HCT116 | 20 | Inhibits CDK2 and CDK5 |

Neuroprotective Effects

Research indicates that this compound also exhibits neuroprotective properties:

- Cerebral Ischemia Models : In studies involving global and focal cerebral ischemia, both (S) and (R) stereoisomers reduced brain lesions significantly. The IC50 for inhibiting CDK5 activity was found to be approximately 0.75 µM .

- Inflammation Reduction : Roscovitine has been shown to decrease inflammation mediated by leukocytes in models of ischemic stroke, suggesting a role in modulating neurovascular unit responses during injury .

Preclinical Studies

Preclinical studies have highlighted the diverse applications of this compound:

- Kidney Disease : In models of glomerulonephritis, treatment with roscovitine preserved renal function by reducing proteinuria and enhancing creatinine clearance .

- Cancer Models : Roscovitine has been tested on various cancer models with consistent results showing reduced proliferation and increased apoptosis across different cell types .

Eigenschaften

IUPAC Name |

(2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIHMVBBUGXLCJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133475 | |

| Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186692-45-5 | |

| Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186692-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seliciclib, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELICICLIB, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C43G94891 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.